4-Chloro-3-hydroxyisothiazole-5-carboxylic acid

Description

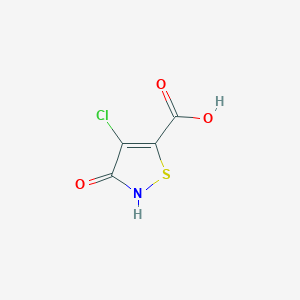

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid (CAS 948292-12-4, molecular formula C₄H₂ClNO₃S) is a heterocyclic compound featuring an isothiazole core substituted with chlorine at position 4, a hydroxyl group at position 3, and a carboxylic acid moiety at position 5 .

Properties

IUPAC Name |

4-chloro-3-oxo-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO3S/c5-1-2(4(8)9)10-6-3(1)7/h(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLKOXZMAVCZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SNC1=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650175 | |

| Record name | 4-Chloro-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-12-4 | |

| Record name | 4-Chloro-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Ring Closure via Sulfuryl Chloride Oxidation of Dithioamide Precursors

One of the most detailed and reliable methods is described in US Patent US3849430A, which outlines the preparation of 5-chloro-3-hydroxyisothiazole derivatives through the oxidation of dithioamide precursors using sulfuryl chloride (SO2Cl2).

- Starting materials: β,β'-dithiodipropionamide or related disulfide-amides.

- Solvent: Ethylene dichloride (EDC) or ethyl acetate.

- Conditions: The disulfide-amide is slurried in the solvent at low temperature (10–25 °C).

- Oxidant addition: Sulfuryl chloride is added dropwise over 1–2 hours while maintaining temperature control.

- Reaction time: After addition, the mixture is stirred overnight at room temperature (25–30 °C) to ensure complete reaction.

- Workup: The reaction mixture is filtered to remove insolubles, then treated with hot water to digest precipitates.

- Isolation: Cooling the aqueous phase yields 5-chloro-3-hydroxyisothiazole as a crystalline solid.

| Step | Conditions/Quantities | Outcome/Yield |

|---|---|---|

| Disulfide-amide slurry | 0.05–0.60 mole in 200–2500 ml ethylene dichloride | Starting material preparation |

| Sulfuryl chloride addition | 0.3–1.8 mole, dropwise over 2 hours at 10–25 °C | Oxidative ring closure and chlorination |

| Stirring | Overnight at 25–30 °C | Completion of reaction |

| Workup | Filtration, hot water digestion, cooling | Isolation of 5-chloro-3-hydroxyisothiazole (tan crystalline solid, mp ~95-122 °C) |

Multi-Step Organic Synthesis Involving Substituted Isothiazole Intermediates

Though less detailed for this exact compound, related isothiazole-5-carboxylic acids have been synthesized by diazotization and substitution reactions on preformed isothiazole rings, as reported in recent literature on isothiazole carboxylic acids.

- For example, 3-bromo-4-phenylisothiazole-5-carboxylic acid synthesis involves treatment of isothiazole derivatives with sodium nitrite in trifluoroacetic acid at low temperature (~0 °C), yielding carboxylic acids in high yields (~95–99%).

- This approach suggests the feasibility of similar diazotization and halogenation steps for the chloro derivative, though direct literature on 4-chloro-3-hydroxyisothiazole-5-carboxylic acid is limited.

Summary Table of Preparation Methods

Research Findings and Considerations

- The sulfuryl chloride oxidation method is the most direct and well-characterized route to 5-chloro-3-hydroxyisothiazole derivatives, enabling the formation of the isothiazole ring with chlorine substitution and hydroxy functionality in one step.

- Reaction parameters such as temperature, reagent addition rate, and stirring time critically affect yield and product distribution.

- The carboxylic acid function is typically introduced or revealed by subsequent hydrolysis or oxidation steps depending on the precursor used.

- Analytical methods such as gas chromatography, melting point determination, and UV-vis spectroscopy confirm product identity and purity.

- Safety considerations include handling sulfuryl chloride and chlorine gas with appropriate ventilation and protective equipment due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-chloro-3-oxo-isothiazole-5-carboxylic acid.

Reduction: Formation of 3-hydroxyisothiazole-5-carboxylic acid.

Substitution: Formation of 4-substituted-3-hydroxyisothiazole-5-carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid has been investigated for its antimicrobial activities. Research indicates that derivatives of isothiazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the hydroxyl and carboxylic acid groups enhances its interaction with microbial targets, leading to effective enzyme inhibition .

Antiviral Activity

Studies have shown that thiazole derivatives, including this compound, exhibit antiviral properties. These compounds may interfere with viral replication processes, offering a pathway for therapeutic development against various viral infections .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of isothiazole derivatives. Compounds similar to this compound have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis, indicating their utility in treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Its structural features allow it to act as an effective herbicide or fungicide, targeting specific pathways in plant pathogens .

Table: Biological Activities of this compound

| Activity Type | Description | Potential Use |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | Development of new antibiotics |

| Antiviral | Interference with viral replication | Therapeutic agents for viral infections |

| Neuroprotective | Protection against neuronal damage | Treatment for neurodegenerative diseases |

| Pesticidal | Disruption of biological processes in pests | Herbicides and fungicides |

Material Science Applications

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various isothiazole derivatives, including this compound, revealed significant antibacterial activity against strains like E. coli and Staphylococcus aureus. The results indicated a dose-dependent response, highlighting its potential as a lead compound for antibiotic development. -

Neuroprotection Research

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a protective mechanism that could be harnessed for therapeutic purposes in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Structural Analogues in the Isothiazole Family

5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide (CAS not specified)

- Structural Differences : The hydrazide derivative replaces the hydroxyl and carboxylic acid groups with a hydrazide moiety at position 3.

- Activity : Exhibits antitumor properties, with modifications at position 4 enhancing antiproliferative effects against colorectal and breast cancer cell lines. Activity comparisons used cisplatin as a reference, showing comparable efficacy .

- Synthesis : Optimized via a PrOH-mediated crystallization method, improving purity and yield compared to earlier routes .

3-Chloro-5-phenylisothiazole-4-carboxylic Acid (CAS 1171921-95-1)

- Structural Differences : Incorporates a phenyl group at position 5, increasing hydrophobicity.

- Activity: No direct biological data are provided, but the phenyl substitution may enhance membrane permeability, a common strategy in drug design .

5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4)

- Structural Differences : Replaces the carboxylic acid with a ketone and adds a methyl group at position 2.

Isoxazole-Based Analogues

Isoxazole derivatives, though heterocyclically distinct (oxygen vs. sulfur in the ring), share functional group similarities:

5-Chloro-4-methylisoxazole-3-carboxylic Acid (CAS 3356-99-8)

- Structural Differences : Methyl group at position 4 and chlorine at position 4.

3-(2-Chloro-3-thienyl)-5-methyl-4-isoxazolecarboxylic Acid (CAS 14483-57-9)

- Synthesis : Requires multistep routes involving thiophene intermediates, highlighting synthetic complexity compared to simpler isothiazoles .

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

- Positional Effects : Chlorine at position 4 (target compound) vs. position 5 (hydrazide derivative) alters electronic distribution, affecting binding to biological targets. Hydroxyl at position 3 may enhance solubility and hydrogen-bonding interactions .

- Functional Group Impact : Carboxylic acid groups (target compound) improve water solubility, whereas hydrazides (derivatives) may enhance chelation or enzyme inhibition .

- Heterocycle Choice : Isoxazoles generally exhibit lower metabolic stability than isothiazoles due to oxygen’s electronegativity, influencing drug half-life .

Biological Activity

4-Chloro-3-hydroxyisothiazole-5-carboxylic acid is a compound belonging to the isothiazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antiproliferative effects, antimicrobial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a chloro substituent at the 4-position and a hydroxyl group at the 3-position of the isothiazole ring, with a carboxylic acid functional group at the 5-position. This unique arrangement contributes to its biological activity.

Antiproliferative Activity

Research has indicated that derivatives of isothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on similar compounds have shown promising results against human colon adenocarcinoma (LoVo), breast adenocarcinoma (MCF-7), and leukemia cell lines (MV4-11) using MTT assays to determine cell viability .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | LoVo | <10 | High |

| This compound | MCF-7 | TBD | Moderate |

The specific IC50 values for this compound are yet to be established in the literature, but its structural similarities suggest potential for similar activity.

Antimicrobial Properties

Isothiazoles, including this compound, have been studied for their antimicrobial properties. The presence of halogen substituents like chlorine can enhance the antimicrobial efficacy of these compounds. For instance, thiazole derivatives have shown considerable activity against various bacterial strains .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Isothiazoles can inhibit enzymes involved in critical metabolic pathways or disrupt cellular processes through reactive oxygen species generation .

Case Studies and Research Findings

Several studies have explored the biological implications of isothiazole derivatives:

- Anticancer Activity : A study reported the synthesis of various thiazole derivatives that demonstrated significant anticancer activity against HepG2 cells, with some compounds showing IC50 values lower than that of doxorubicin .

- Antimicrobial Efficacy : Another investigation into thiazole derivatives indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria .

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid to improve yield and purity?

Methodological Answer:

- Stepwise Chlorination : Use controlled chlorination conditions (e.g., POCl₃ or SOCl₂) to minimize over-chlorination, as seen in analogous isothiazole syntheses .

- Purification : Employ recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity crystals, avoiding thermal decomposition .

- Catalytic Optimization : Test Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity during cyclization steps, as demonstrated in related heterocyclic systems .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR with deuterated DMSO to resolve hydroxyl and carboxylic proton signals, critical for confirming tautomeric forms .

- X-ray Crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring accurate bond-length measurements for the isothiazole ring and substituents .

- Mass Spectrometry : Apply HRMS-ESI to verify molecular ion peaks and fragmentation patterns, as done for structurally similar chlorinated isothiazoles .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

- Storage : Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloro and hydroxyl groups .

- Handling : Use gloveboxes for air-sensitive reactions, as the compound may degrade in humid environments, forming carboxylic acid by-products .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model the electron density of the chloro-substituted carbon to predict susceptibility to nucleophilic attack (e.g., by amines or thiols). Compare with experimental kinetic data .

- Transition-State Analysis : Use software like Gaussian to simulate intermediates, identifying steric or electronic barriers in ring-opening reactions .

Q. What strategies are effective in analyzing contradictory data regarding the stability of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Studies : Conduct UV-Vis spectroscopy at pH 2–12 to track absorbance shifts, correlating with protonation states of hydroxyl and carboxylic groups .

- Control Experiments : Isolate degradation products (e.g., via HPLC) and characterize using LC-MS to distinguish hydrolysis pathways from oxidation artifacts .

Q. How to design experiments to elucidate the mechanism of ring-opening reactions involving this compound?

Methodological Answer:

Q. What methodological considerations are critical when employing this compound as a precursor in multi-step heterocyclic syntheses?

Methodological Answer:

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during subsequent coupling steps .

- Compatibility Screening : Test solvent systems (e.g., THF vs. DCM) to avoid dechlorination or ring degradation in Pd-catalyzed cross-couplings .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound across literature?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.